

Measuring Enalapril and its Active Metabolite in Plasma: A Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

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Application Notes and Protocols for the Quantification of Enalapril and Enalaprilat

This document provides detailed methodologies for the accurate measurement of enalapril, a widely prescribed angiotensin-converting enzyme (ACE) inhibitor, and its pharmacologically active metabolite, enalaprilat, in plasma samples. These protocols are intended for researchers, scientists, and professionals in the field of drug development and clinical pharmacology. The primary method detailed is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), which is recognized for its high sensitivity and specificity.

Introduction

Enalapril is a prodrug that is hydrolyzed in the body to its active form, enalaprilat.^[1] Enalaprilat is a potent inhibitor of ACE, the enzyme responsible for the conversion of angiotensin I to the powerful vasoconstrictor, angiotensin II. By inhibiting this pathway, enalaprilat leads to vasodilation and a reduction in blood pressure. Accurate measurement of both enalapril and enalaprilat plasma concentrations is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring.

Analytical Methodologies

While various methods like ELISA have been developed, LC-MS/MS is the preferred method for its superior sensitivity and selectivity in simultaneously quantifying enalapril and enalaprilat in biological matrices.^{[2][3][4]}

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and specificity, allowing for the simultaneous determination of both enalapril and enalaprilat.^{[3][4]} A typical LC-MS/MS workflow involves sample preparation, chromatographic separation, and mass spectrometric detection.

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation

This protocol is a rapid and straightforward method for sample clean-up.^{[3][4][5]}

Materials:

- Plasma samples (collected in EDTA-containing tubes)^[3]
- Acetonitrile (ACN), ice-cold^{[3][4]}
- Internal Standard (IS) solution (e.g., Tolbutamide, Benazepril, or deuterated analogs of enalapril and enalaprilat)^{[1][3][6]}
- Microcentrifuge tubes
- Vortex mixer
- Centrifuge

Procedure:

- Thaw frozen plasma samples at room temperature.
- Pipette 300 μ L of plasma into a microcentrifuge tube.^[3]
- Add the internal standard solution to the plasma sample.
- Add 900 μ L of ice-cold acetonitrile to precipitate plasma proteins.^[3]

- Vortex the mixture for 10 minutes.[\[3\]](#)
- Centrifuge at 10,000 rpm for 15 minutes to pellet the precipitated proteins.[\[3\]](#)
- Carefully transfer the clear supernatant to a clean autosampler vial for LC-MS/MS analysis.[\[3\]](#)

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

SPE provides a cleaner extract compared to protein precipitation, which can be beneficial for reducing matrix effects.[\[1\]](#)[\[7\]](#)

Materials:

- Plasma samples
- SPE cartridges (e.g., C18)
- Methanol
- 0.1% Formic acid in water
- Internal Standard (IS) solution
- Evaporation system (e.g., nitrogen evaporator)
- Reconstitution solution (mobile phase)

Procedure:

- Pre-condition the SPE cartridge with methanol followed by 0.1% formic acid in water.
- Load the plasma sample (pre-treated with IS) onto the cartridge.
- Wash the cartridge with a weak organic solvent to remove interferences.
- Elute the analytes with a stronger organic solvent (e.g., methanol).

- Evaporate the eluate to dryness under a stream of nitrogen.
- Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.[\[1\]](#)

LC-MS/MS Instrumental Conditions

The following are typical instrumental parameters. Optimization may be required based on the specific instrumentation used.

Parameter	Typical Setting
Chromatography	
Column	C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3 μ m) [6]
Mobile Phase	Methanol:Water with 0.1-0.5% Formic Acid (Gradient or Isocratic) [1][8]
Flow Rate	0.2 - 0.5 mL/min [5]
Column Temperature	40 °C
Injection Volume	5 - 10 μ L
Mass Spectrometry	
Ionization Mode	Electrospray Ionization (ESI), Positive [8]
Scan Type	Multiple Reaction Monitoring (MRM) [8]
MRM Transitions	Enalapril: m/z 377.1 -> 234.0; Enalaprilat: m/z 349.2 -> 206.0 [1][9]
Collision Energy	Optimized for each analyte and instrument

Method Validation

A comprehensive validation of the bioanalytical method should be performed according to regulatory guidelines. Key validation parameters include:

- Linearity: The method should be linear over a defined concentration range. For enalapril, a typical range is 0.5-200 ng/mL, and for enalaprilat, it is 0.2-80 ng/mL.[8]
- Accuracy and Precision: Intra- and inter-day accuracy and precision should be within acceptable limits (typically $\pm 15\%$ for QC samples and $\pm 20\%$ for the LLOQ).[8]
- Recovery: The extraction efficiency of the sample preparation method should be consistent and reproducible. Average recoveries for both enalapril and enalaprilat are typically high, around 99%. [8]
- Matrix Effect: The effect of plasma components on the ionization of the analytes should be evaluated to ensure it does not interfere with quantification.
- Stability: The stability of enalapril and enalaprilat in plasma should be assessed under various storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop stability, long-term storage).

Data Presentation: Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters for enalapril and enalaprilat obtained from various studies in healthy human volunteers.

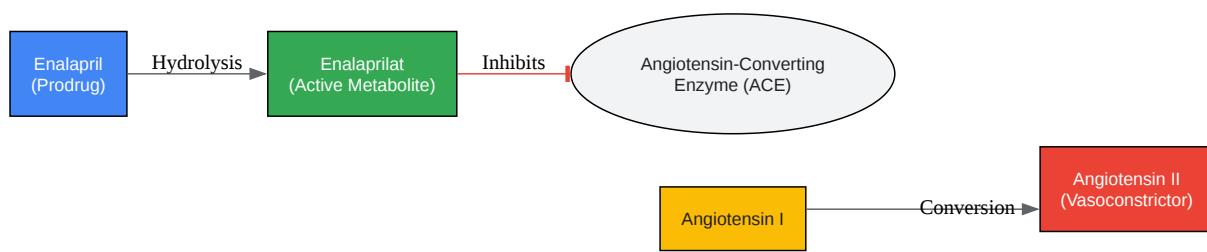
Table 1: Pharmacokinetic Parameters of Enalapril

Parameter	Dose (mg)	C _{max} (ng/mL)	T _{max} (h)	AUC (ng·h/mL)	Reference
Test Formula	20	102 \pm 39	0.96 \pm 0.36	-	[3]
Reference Formula	20	90.5 \pm 28.4	0.86 \pm 0.31	136 \pm 36	[6]
Study 1	10	310 \pm 187	1.13 \pm 0.22	480 \pm 216	[2]
Study 2	20	481 \pm 185	1.09 \pm 0.33	832 \pm 325	[2]
Monotherapy	5	-	-	-	[10]
Combination Therapy	5	-	-	-	[10]

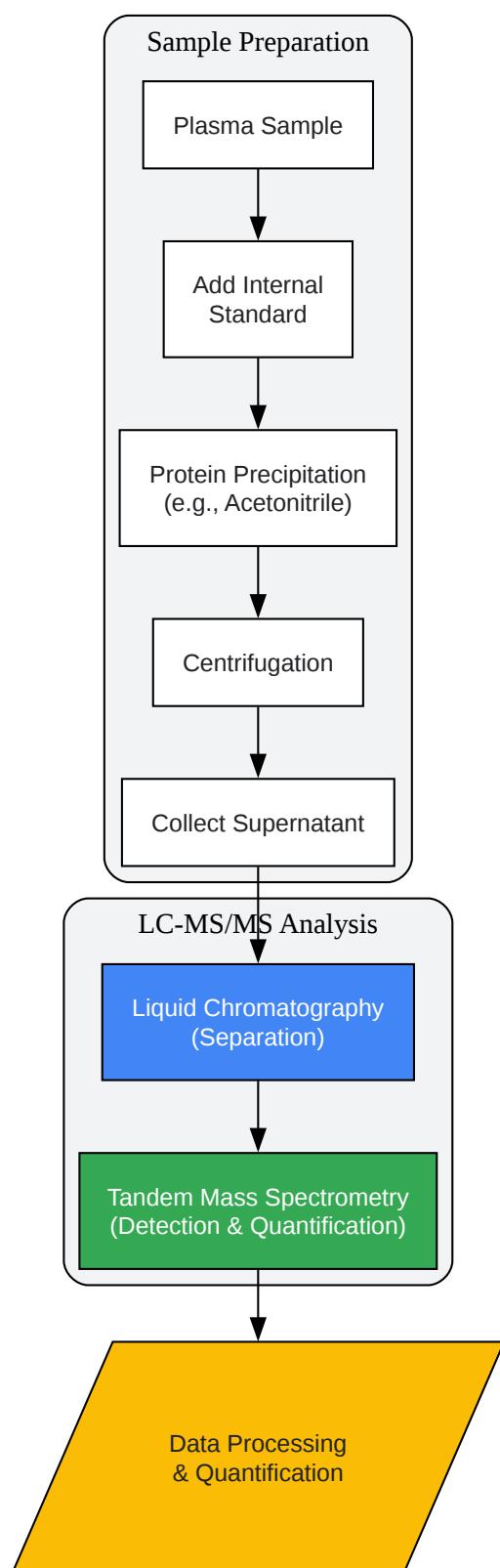
Table 2: Pharmacokinetic Parameters of Enalaprilat

Parameter	Dose of Enalapril (mg)	Cmax (ng/mL)	Tmax (h)	AUC (ng·h/mL)	Reference
Test Formula	20	47.5 ± 12.4	4.20 ± 1.06	401 ± 89	[6]
Reference Formula	20	-	-	-	-
Study 1	10	57 ± 29	4.28 ± 1.45	256 ± 122	[2]
Study 2	20	72.9 ± 33.6	4.05 ± 1.22	383 ± 158	[2]
Monotherapy	5	-	-	-	-
Combination Therapy	5	-	-	-	-

Visualizations

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Caption: Metabolic conversion of enalapril to enalaprilat and its mechanism of action.

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Caption: General workflow for the analysis of enalapril and enalaprilat in plasma by LC-MS/MS.

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- To cite this document: BenchChem. [Measuring Enalapril and its Active Metabolite in Plasma: A Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1234160#how-to-measure-plasma-concentrations-of-enalapril-and-enalaprilat>]

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